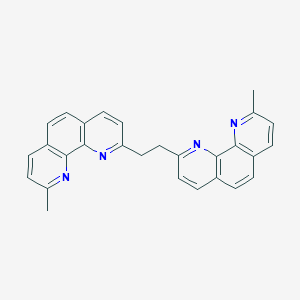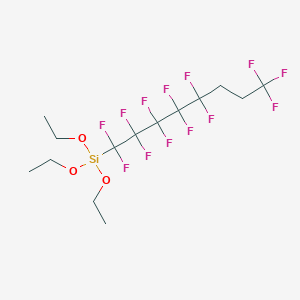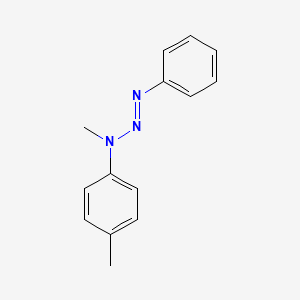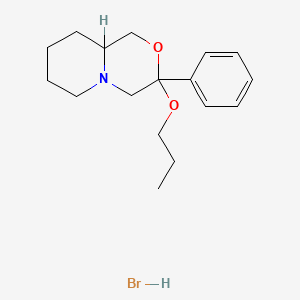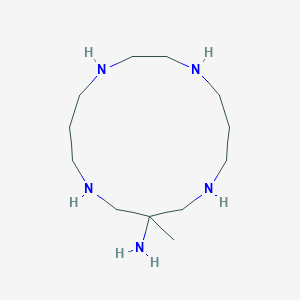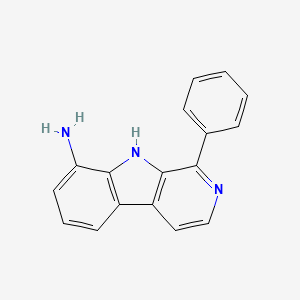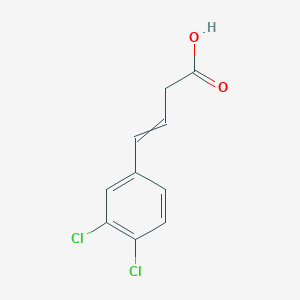![molecular formula C9H15BrO2 B14290997 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane CAS No. 121693-20-7](/img/structure/B14290997.png)
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is an organic compound that features a bromine atom, an oxane ring, and a but-2-en-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane typically involves the bromination of an appropriate precursor molecule. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different oxane derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the double bond in the but-2-en-1-yloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with hydroxide ions would yield a hydroxylated oxane derivative.
Applications De Recherche Scientifique
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-2-[(but-2-en-1-yl)oxy]oxane exerts its effects depends on the context of its use. In chemical reactions, the bromine atom can act as a leaving group, facilitating various substitution or elimination reactions. In biological systems, the compound may interact with specific enzymes or receptors, altering their activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-butanone: Another brominated compound with different reactivity due to the presence of a carbonyl group.
2-Bromo-3-methylbutane: A similar brominated compound but with a different alkyl group attached to the bromine atom.
Uniqueness
3-Bromo-2-[(but-2-en-1-yl)oxy]oxane is unique due to its combination of an oxane ring and a but-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other brominated compounds.
Propriétés
Numéro CAS |
121693-20-7 |
|---|---|
Formule moléculaire |
C9H15BrO2 |
Poids moléculaire |
235.12 g/mol |
Nom IUPAC |
3-bromo-2-but-2-enoxyoxane |
InChI |
InChI=1S/C9H15BrO2/c1-2-3-6-11-9-8(10)5-4-7-12-9/h2-3,8-9H,4-7H2,1H3 |
Clé InChI |
CYEZOAFDSRYUAU-UHFFFAOYSA-N |
SMILES canonique |
CC=CCOC1C(CCCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
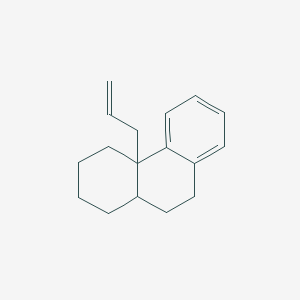
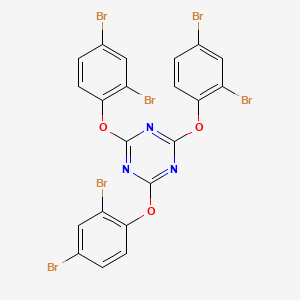
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
